Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 5-Chloroquinoline-8-carbaldehyde in Organic Solvents
Introduction
5-Chloroquinoline-8-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a versatile synthetic intermediate, its quinoline core, substituted with a reactive aldehyde and an electron-withdrawing chloro group, makes it a valuable building block for novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Chief among these is solubility.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents dictates every stage of its lifecycle—from the selection of appropriate reaction media and purification strategies (like crystallization) to its formulation into a drug delivery system. Poor solubility can create significant hurdles, impacting reaction kinetics, yield, and ultimately, the bioavailability of a final product.
While extensive quantitative solubility data for 5-Chloroquinoline-8-carbaldehyde is not widely documented in public literature, this guide provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, provide robust, field-proven experimental protocols for accurate measurement, and leverage data from structurally similar compounds to perform a predictive analysis. This document serves as a complete technical resource for any scientist aiming to work with and understand the solubility characteristics of 5-Chloroquinoline-8-carbaldehyde.
Part 1: Physicochemical Profile & Solubility Predictions
The molecular structure of 5-Chloroquinoline-8-carbaldehyde provides critical clues to its solubility behavior. The fused aromatic quinoline system is inherently nonpolar and hydrophobic. The chlorine atom at the 5-position further enhances lipophilicity. The aldehyde group at the 8-position introduces polarity and a site for potential intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [PubChem][1] |
| Molecular Weight | 191.61 g/mol | [Thoreauchem][2] |
| CAS Number | 1260794-21-5 | [Thoreauchem][2] |
| Predicted XLogP3 | 2.7 | [PubChem][1] |
| Appearance | Expected to be a solid at room temperature | N/A |
Structural Analysis and Predictions:
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Polarity: The molecule possesses a permanent dipole due to the electronegative nitrogen in the quinoline ring and the oxygen of the carbonyl group. However, the large, nonpolar aromatic surface area suggests the molecule is, on the whole, moderately polar with significant nonpolar character.
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Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols). Crucially, it lacks a hydrogen bond donor site, which will limit its solubility in highly cohesive solvents compared to analogues with -OH or -NH groups.[3]
-
"Like Dissolves Like" Prediction: Based on the "like dissolves like" principle, 5-Chloroquinoline-8-carbaldehyde is predicted to have limited solubility in highly polar protic solvents like water and low-chain alcohols (e.g., methanol).[4] It is expected to exhibit greater solubility in aprotic polar solvents (e.g., DMSO, Acetone) and moderately polar solvents (e.g., Ethyl Acetate) that can engage in dipole-dipole interactions. Its solubility in purely nonpolar solvents like hexane may be limited, though better than in water. The predicted XLogP of 2.7, indicating a preference for an octanol environment over water, supports the expectation of higher solubility in organic media.[1]
Part 2: Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the lattice energy of the solute's crystal structure and the cohesive forces of the solvent.
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caption: Intermolecular forces governing solubility.
Part 3: Experimental Determination of Solubility
To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at a given temperature.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the process of creating a saturated solution and preparing it for quantitative analysis.
Rationale: This method ensures that the system reaches a true equilibrium between the undissolved solid and the dissolved solute, providing a definitive solubility value under specific conditions. Agitation for 24-72 hours is critical to overcome kinetic barriers to dissolution.[5]
Materials:
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5-Chloroquinoline-8-carbaldehyde
-
Selected organic solvents (HPLC-grade)
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
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Analytical balance
-
Centrifuge
-
0.22 µm PTFE syringe filters
Procedure:
-
Preparation: Add an excess amount of solid 5-Chloroquinoline-8-carbaldehyde to a 4 mL glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours. The extended time ensures equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean HPLC vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.
-
Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the final filtrate using a validated analytical method, such as HPLC-UV, as described below.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines how to determine the solute concentration in the filtrate from Protocol 1.
Rationale: HPLC is a highly accurate and specific quantification technique. It separates the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured. A standard calibration curve is essential for converting the instrumental response (peak area) into a precise concentration.
Procedure:
-
Standard Stock Preparation: Accurately weigh approximately 10 mg of 5-Chloroquinoline-8-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Calibration Curve Standards: Perform a serial dilution of the stock solution to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system, starting with the lowest concentration.
-
Inject the prepared filtrate sample(s) from Protocol 1. It is recommended to inject each sample in triplicate.
-
Data Processing:
-
Integrate the area of the chromatographic peak corresponding to 5-Chloroquinoline-8-carbaldehyde for all standards and samples.
-
Plot the peak area of the standards against their known concentrations.
-
Perform a linear regression to generate a calibration curve and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.
-
Solubility Calculation: Use the equation of the line to calculate the concentration of the compound in the experimental sample. Remember to account for any dilutions made.
Solubility (mg/mL) = (Sample Peak Area - Intercept) / Slope × Dilution Factor
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caption: Experimental workflow for solubility determination.
Part 4: Case Study & Predictive Analysis (Solubility of 5-Chloro-8-hydroxyquinoline)
In the absence of direct data for the target compound, we can analyze the experimentally determined solubility of its close structural analogue, 5-chloro-8-hydroxyquinoline (Cloxiquine) . This compound differs only by having a hydroxyl (-OH) group at position 8 instead of a carbaldehyde (-CHO) group. The key difference is the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, whereas the aldehyde is only an acceptor.
The following table presents the mole-fraction solubility of Cloxiquine in twelve organic solvents at 298.15 K (25°C).[6]
| Solvent | Solvent Type | Mole Fraction (x₁) | Solubility (mg/mL) |
| 1,4-Dioxane | Polar Aprotic | 0.0751 | ~145.4 |
| 2-Ethoxyethanol | Polar Protic | 0.0333 | ~68.1 |
| n-Propyl Acetate | Moderately Polar | 0.0297 | ~53.3 |
| 2-Methoxyethanol | Polar Protic | 0.0291 | ~58.2 |
| Ethyl Acetate | Moderately Polar | 0.0269 | ~49.8 |
| Methyl Acetate | Moderately Polar | 0.0245 | ~51.9 |
| Isopropyl Acetate | Moderately Polar | 0.0232 | ~41.7 |
| Acetone (DMK) | Polar Aprotic | 0.0200 | ~47.7 |
| n-Propyl Alcohol | Polar Protic | 0.0076 | ~22.6 |
| Ethanol (EtOH) | Polar Protic | 0.0058 | ~20.9 |
| Isopropyl Alcohol | Polar Protic | 0.0045 | ~13.4 |
| Methanol (MtOH) | Polar Protic | 0.0042 | ~22.8 |
| Note: mg/mL values are estimated from mole fraction for illustrative purposes and depend on solvent density. |
Analysis & Predictions for 5-Chloroquinoline-8-carbaldehyde:
-
High Solubility in Aprotic & Ester Solvents: Cloxiquine shows the highest solubility in 1,4-dioxane, followed by ether-alcohols and various acetate esters.[6] This indicates that strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key drivers for dissolution. It is highly probable that 5-Chloroquinoline-8-carbaldehyde will also exhibit excellent solubility in these same classes of solvents (Dioxane, Acetone, Ethyl Acetate).
-
Lower Solubility in Alcohols: The solubility of Cloxiquine is significantly lower in primary and secondary alcohols like ethanol and methanol.[6] This is because these solvents have strong cohesive energy due to their own hydrogen-bonding networks. While the hydroxyl group of Cloxiquine can integrate into this network, the large aromatic core is disruptive.
-
Predicted Difference: The aldehyde group of 5-Chloroquinoline-8-carbaldehyde is less polar and cannot donate a hydrogen bond like the hydroxyl group of Cloxiquine. This has two implications:
-
The solute-solute (crystal lattice) energy might be lower, which could favor solubility.
-
The solute-solvent interaction with protic solvents (alcohols) will be weaker, as it can only accept, not donate, hydrogen bonds. This will likely decrease its solubility in alcohols (Methanol, Ethanol) relative to Cloxiquine.
-
Conversely, because the carbaldehyde is less polar and more lipophilic (XLogP 2.7 vs. ~2.1 for Cloxiquine), its solubility in moderately polar and less polar solvents (e.g., Toluene, Dichloromethane) may be enhanced compared to its hydroxyl analogue.
-
DMSO Solubility: A similar compound, 8-Hydroxyquinoline-2-carbaldehyde, is reported to have a solubility of 100 mg/mL in DMSO.[7] Given this, it is reasonable to expect that 5-Chloroquinoline-8-carbaldehyde will also be highly soluble in DMSO.
Conclusion
Understanding the solubility of 5-Chloroquinoline-8-carbaldehyde is a critical prerequisite for its successful application in research and development. While specific quantitative data remains sparse in the literature, this guide has established a comprehensive framework based on sound scientific principles. By analyzing its physicochemical properties, we predict favorable solubility in polar aprotic and moderately polar organic solvents, with limited solubility in highly protic or nonpolar media.
The detailed, step-by-step protocols provided for the shake-flask method and subsequent HPLC quantification represent a self-validating system for researchers to generate highly accurate and reliable solubility data. Furthermore, the analysis of the structurally related 5-chloro-8-hydroxyquinoline serves as a powerful predictive tool, allowing scientists to make informed decisions on solvent selection for synthesis, purification, and formulation. This guide empowers researchers to overcome the data gap and confidently characterize the solubility profile of this important chemical entity.
References
[8] PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
[1] PubChemLite. (n.d.). 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). Retrieved February 27, 2026, from [Link]
[2] Thoreauchem. (n.d.). 5-chloroquinoline-8-carbaldehyde-1260794-21-5. Retrieved February 27, 2026, from [Link]
[9] StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[10] Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved February 27, 2026, from [Link]
[4] CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[11] Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from [Link]
[12] OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 27, 2026, from [Link]
[13] Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved February 27, 2026, from [Link]
[6] Chen, J., et al. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Retrieved February 27, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[5] ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved February 27, 2026, from [Link]
[14] USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved February 27, 2026, from [Link]
[15] MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 27, 2026, from [Link]
[16] Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from
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